molecular formula C11H12N4O B8515674 6-(4-hydrazinophenyl)-5-methyl-2H-pyridazin-3-one

6-(4-hydrazinophenyl)-5-methyl-2H-pyridazin-3-one

Cat. No. B8515674
M. Wt: 216.24 g/mol
InChI Key: FVTHDBGLGNPRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699868B2

Procedure details

The title compound was prepared from 6-(4-aminophenyl)-5-methyl-2H-pyridazin-3-one similarly as 6-(4-hydrazinophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC(C2C(C)=CC(=O)NN=2)=CC=1.[NH:16]([C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:25]([CH3:31])[CH2:26][C:27](=[O:30])[NH:28][N:29]=2)=[CH:20][CH:19]=1)[NH2:17]>>[NH:16]([C:18]1[CH:19]=[CH:20][C:21]([C:24]2[C:25]([CH3:31])=[CH:26][C:27](=[O:30])[NH:28][N:29]=2)=[CH:22][CH:23]=1)[NH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C(=CC(NN1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC=C(C=C1)C=1C(CC(NN1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C=C1)C=1C(=CC(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.